![molecular formula C14H11ClN2O2S2 B2697142 5-氯-N-(4-甲氧-7-甲基苯并[2,3-d]噻唑-2-基)噻吩-2-甲酰胺 CAS No. 862807-63-4](/img/structure/B2697142.png)

5-氯-N-(4-甲氧-7-甲基苯并[2,3-d]噻唑-2-基)噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

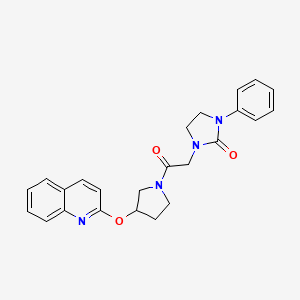

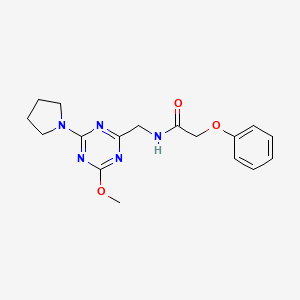

This compound is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . It is part of a novel class of M4 positive allosteric modulators .

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular formula of this compound is C14H11ClN2O2S2, with an average mass of 338.832 Da and a monoisotopic mass of 337.995056 Da .Chemical Reactions Analysis

The compounds synthesized in a similar manner were evaluated for anti-inflammatory activity. Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .科学研究应用

Anti-Inflammatory Activities

The compound has been investigated for its anti-inflammatory properties. Pharmacological screening revealed that several derivatives of this compound exhibit good anti-inflammatory activities with reduced toxicity . These findings suggest potential applications in managing inflammatory conditions.

Antibacterial Potential

Certain benzothiazole derivatives, including compounds related to our target, have demonstrated antibacterial activity. Specifically, some derivatives of this compound were found to be active against Pseudomonas aeruginosa and Escherichia coli, comparable to standard drugs like streptomycin and ampicillin . This suggests a potential role in combating bacterial infections.

Antifungal Activity

While not directly studied for antifungal properties, related pyridazinone derivatives have shown antifungal activity . Given the structural similarities, further exploration of the compound’s antifungal potential could be worthwhile.

Anti-Tubercular Activity

Imidazole-containing compounds, similar in structure to our compound, have been evaluated for anti-tubercular activity. Although not specifically tested, it might be interesting to investigate whether our compound exhibits similar effects against Mycobacterium tuberculosis .

Other Biological Activities

Pyrazoline derivatives, which share some structural features with our compound, have been reported to possess various biological activities, including analgesic, antipyretic, and antirheumatic effects . Exploring these aspects further could reveal additional applications.

Potential Anticancer Properties

While not directly studied for anticancer effects, some substituted pyrazoline derivatives (related to our compound) have shown promise in previous research . Investigating its impact on cancer cells could be an intriguing avenue.

作用机制

Target of Action

Similar compounds, such as benzothiazole derivatives, have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

Benzothiazole derivatives have been reported to possess various biological activities, which suggests that they may interact with their targets in a variety of ways .

Biochemical Pathways

Benzothiazole derivatives have been reported to possess various biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

Similar compounds, such as benzothiazole derivatives, have been reported to exhibit a wide range of biological activities, suggesting that they may have favorable pharmacokinetic properties .

Result of Action

Benzothiazole derivatives have been reported to possess various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

Similar compounds, such as benzothiazole derivatives, have been reported to exhibit a wide range of biological activities, suggesting that they may be influenced by various environmental factors .

未来方向

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists. The aim is to synthesize and investigate new structural prototypes with more effective pharmacological activity . The discovery and development of a novel class of M4 positive allosteric modulators, culminating in the discovery of ML293, exhibited modest potency at the human M4 receptor .

属性

IUPAC Name |

5-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O2S2/c1-7-3-4-8(19-2)11-12(7)21-14(16-11)17-13(18)9-5-6-10(15)20-9/h3-6H,1-2H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTRETIUCYZFIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)-6-fluorobenzenecarbonitrile](/img/structure/B2697062.png)

![N-[4-[(4-bromophenyl)sulfanylmethyl]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2697067.png)

![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2697068.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-({2-[(3-methoxypropyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2697069.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2697070.png)

![N-(2-ethoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2697075.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2697077.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2697080.png)

![methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2697082.png)